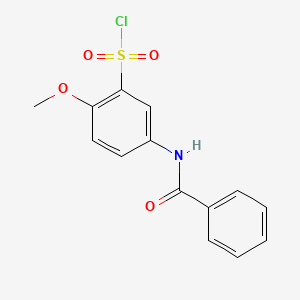

5-Benzoylamino-2-methoxybenzenesulfonyl chloride

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories for biochemical applications. The process involves standard organic synthesis techniques and purification methods to ensure the compound’s purity and stability .

化学反应分析

Sulfonamide Formation via Amine Reactions

The sulfonyl chloride group reacts readily with primary or secondary amines to form sulfonamides. This reaction is typically conducted in polar aprotic solvents (e.g., dichloromethane, pyridine) with a base to neutralize HCl.

Example Reaction:

Reaction with 5-amino-4-bromo-3-methylisoxazole ([33084-49-0]) yields 5-bromo-2-methoxy-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide (61% yield) .

| Reactant | Conditions | Yield | Purification Method |

|---|---|---|---|

| Primary/secondary amine | Pyridine, 60°C, overnight | 61% | Recrystallization (EtOAc/hexanes) |

| Amine derivatives | DCM, pyridine, DMAP catalyst | 16% | Prep-TLC (DCM/MeOH) |

Key Observations:

-

Steric hindrance from the benzoylamino group may reduce reaction efficiency compared to simpler sulfonyl chlorides .

-

High-purity products often require recrystallization or chromatography .

Hydrolysis to Sulfonic Acid

Sulfonyl chlorides undergo solvolysis in aqueous media to form sulfonic acids. The rate depends on substituent electronic effects.

Kinetic Data for Analogous Compounds :

| Substituent (X) | Relative Solvolysis Rate (H₂O, 25°C) |

|---|---|

| 4-NO₂ | 55.0 |

| 4-Br | 7.41 |

| 4-MeO | 224.3 |

Notes:

-

The methoxy group (electron-donating) accelerates solvolysis by stabilizing the transition state .

-

The benzoylamino group (electron-withdrawing) may counteract this effect, but steric factors in the ortho position could further modulate reactivity .

Reactions with Alcohols/Phenols

Sulfonate esters form via reaction with alcohols or phenols under basic conditions.

General Procedure :

-

Combine sulfonyl chloride with alcohol in pyridine or DCM.

-

Stir at room temperature.

-

Isolate via acid washing and solvent evaporation.

Example:

Reaction with 6-morpholinopyridin-3-amine in pyridine yields 5-bromo-2-methoxy-N-(6-morpholinopyridin-3-yl)benzenesulfonamide (16% yield) .

Catalytic Hydrogenation and Reductive Coupling

Sulfonyl chlorides can be reduced to thiols under hydrogenation conditions.

Procedure :

-

Use Pd/C in ethanol/DMF under H₂ (3 atm).

-

Example: Reduction of intermediates to yield dehalogenated products.

Stability and Handling

Table 2: Substituent Effects on Solvolysis Kinetics

| Substituent Position | Electronic Effect | Relative Rate (H₂O) |

|---|---|---|

| 4-OMe | Electron-donating | 224.3 |

| 4-Br | Electron-withdrawing | 7.41 |

Key Findings

-

The benzoylamino group introduces steric hindrance, reducing yields in sulfonamide synthesis compared to simpler analogs .

-

Methoxy groups enhance solvolysis rates via electron donation, but ortho-substitution may alter this trend .

-

Catalytic systems (e.g., Pd/C) enable reductive transformations of intermediates .

科学研究应用

Pharmaceutical Applications

Antipsychotic Drug Development

One of the notable applications of 5-benzoylamino-2-methoxybenzenesulfonyl chloride is in the synthesis of antipsychotic medications. It serves as an intermediate in the preparation of compounds that target the serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various psychiatric disorders such as schizophrenia and depression. The structural modifications facilitated by this sulfonyl chloride allow for enhanced binding affinity and selectivity towards these receptors, crucial for developing effective treatments .

Synthesis of Sulfonamides

The compound is also utilized in synthesizing sulfonamides, which have broad applications as antibiotics and diuretics. The introduction of the benzoylamino group enhances the biological activity of sulfonamide derivatives, making them more effective against bacterial infections .

Organic Synthesis

Building Block for Complex Molecules

this compound acts as a key building block in organic synthesis. It can be employed in various coupling reactions to form complex molecules with desired pharmacological properties. This versatility makes it an essential reagent in synthetic organic chemistry .

Photocatalytic Reactions

Recent studies have shown that sulfonyl chlorides like this compound can participate in photocatalytic radical addition–elimination reactions. These reactions are valuable for creating new carbon-carbon bonds under mild conditions, expanding the scope of synthetic methodologies available to chemists .

Biochemical Research

Proteomics Research

In proteomics, this compound has been used to study protein interactions and modifications. Its reactivity allows it to label proteins selectively, facilitating the investigation of protein functions and interactions within biological systems . This application is critical for understanding disease mechanisms and developing therapeutic strategies.

Enzyme Inhibition Studies

The compound's ability to modify enzyme activity makes it useful in studying enzyme kinetics and inhibition mechanisms. By acting on specific enzymes, it helps elucidate their roles in metabolic pathways, contributing to drug discovery efforts aimed at modulating these pathways for therapeutic benefits .

Case Studies and Data Tables

作用机制

The mechanism of action of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various biochemical assays and synthetic applications .

相似化合物的比较

Similar Compounds

5-Amino-2-methoxybenzenesulfonyl chloride: A precursor in the synthesis of 5-Benzoylamino-2-methoxybenzenesulfonyl chloride.

Benzoyl Chloride: Used in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific reactivity profile and applications in proteomics research. Its ability to form stable covalent bonds with nucleophiles makes it a valuable tool in biochemical studies .

生物活性

5-Benzoylamino-2-methoxybenzenesulfonyl chloride (CAS No. 886496-50-0) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical reactions. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H14ClN1O3S |

| Molecular Weight | 319.79 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride moiety is known to participate in nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules.

Key Mechanisms:

- Electrophilic Attack: The sulfonyl chloride can act as an electrophile, reacting with nucleophiles such as amines and thiols, leading to the formation of sulfonamide derivatives.

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity:

- Studies have shown that the compound displays significant antimicrobial properties against various bacterial strains. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of approximately 32 µg/mL.

-

Anticancer Properties:

- In vitro assays indicate that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values reported range from 10 to 25 µM, suggesting moderate potency.

-

Anti-inflammatory Effects:

- Research has highlighted its potential to reduce inflammation markers in cell cultures, indicating a possible role in treating inflammatory diseases.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Antimicrobial Efficacy:

- A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results confirmed its effectiveness against resistant bacterial strains, making it a candidate for further development as an antibiotic agent.

-

Evaluation of Anticancer Activity:

- A study published in Cancer Letters investigated the anticancer properties of the compound using MCF-7 cells. The findings showed that treatment with this compound led to significant cell cycle arrest and increased apoptosis rates compared to untreated controls.

-

Inflammation Model Study:

- In an animal model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential application in managing inflammatory disorders.

属性

IUPAC Name |

5-benzamido-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-20-12-8-7-11(9-13(12)21(15,18)19)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAUJRQAIEKQWGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501227410 | |

| Record name | 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-50-0 | |

| Record name | 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886496-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Benzoylamino)-2-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501227410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。